9-Methylpyrido[2,3-f]quinoxaline
Overview
Description
9-Methylpyrido[2,3-f]quinoxaline is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is part of the quinoxaline family, which is known for its diverse biological activities and importance in medicinal chemistry .
Mechanism of Action
Target of Action
Quinoxalines, the class of compounds to which 9-methylpyrido[2,3-f]quinoxaline belongs, are known to interact with a variety of biological targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .
Mode of Action
Quinoxalines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Quinoxalines are known to affect a variety of biochemical pathways, often leading to changes in cellular processes such as cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinoxalines are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoxalines .
Biochemical Analysis
Biochemical Properties
9-Methylpyrido[2,3-f]quinoxaline plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosine kinases, which are involved in cell signaling pathways . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, this compound has been shown to interact with proteins involved in apoptosis, such as caspases, influencing cell death pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell signaling pathways and inducing apoptosis . The compound affects gene expression by modulating transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their catalytic activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes . These interactions result in altered transcriptional profiles and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The compound’s stability and efficacy may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpyrido[2,3-f]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . Recent advances have focused on transition-metal-free methods to make the process more environmentally friendly . For instance, using ammonium bifluoride as a catalyst in aqueous ethanol has been shown to efficiently produce quinoxaline derivatives .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Methylpyrido[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using halogenated derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
9-Methylpyrido[2,3-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Medicine: Explored for its antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Pyrrolo[2,3-b]quinoxaline: Another derivative with significant anticancer properties.
Cinnoline: Similar in structure but with different biological activities.
Uniqueness: 9-Methylpyrido[2,3-f]quinoxaline stands out due to its specific substitution pattern, which imparts unique electronic properties and biological activities . Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
9-methylpyrido[2,3-f]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-8-2-3-9-4-5-10-12(11(9)15-8)14-7-6-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSTZSGIJHFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=NC=CN=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302782 | |
Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351516-05-6 | |
Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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